molecular formula C₂₅H₂₄N₂O B017435 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile CAS No. 156732-12-6

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

Cat. No.: B017435
CAS No.: 156732-12-6
M. Wt: 368.5 g/mol
InChI Key: MYTIELGBBUTMMA-DEOSSOPVSA-N
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Description

Properties

IUPAC Name

(4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTIELGBBUTMMA-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433262
Record name 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156732-12-6
Record name 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enolate Formation and Grignard Addition

The most widely documented method for synthesizing 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile involves a multi-step sequence beginning with the generation of a stabilized enolate intermediate. As detailed in EP0984921B1, the process initiates with the reaction of N,N-dibenzyl-glycine benzyl ester with acetonitrile in the presence of a strong base such as sodium amide (NaNH₂) in methyl tert-butyl ether (MTBE). This step facilitates the formation of a carbanion, which subsequently undergoes nucleophilic attack on the ester carbonyl group, yielding a nitrile-containing intermediate.

The critical step involves the addition of benzyl magnesium chloride (PhCH₂MgCl), a Grignard reagent, to the intermediate. This reaction proceeds via a conjugate addition mechanism, where the Grignard reagent attacks the α,β-unsaturated ketone system, resulting in the formation of the enamine product. Notably, the use of 1.5–2.5 equivalents of Grignard reagent relative to the starting ester ensures high conversion rates while minimizing side reactions.

Solvent and Base Selection

Optimal reaction conditions require anhydrous, inert solvents to prevent premature hydrolysis of sensitive intermediates. MTBE is preferentially employed due to its ability to stabilize the enolate and Grignard species while facilitating easy removal via distillation post-reaction. Alternative solvents such as tetrahydrofuran (THF) or diethyl ether are less favored due to their higher polarity, which may promote undesired side reactions.

The choice of base is equally critical. Sodium amide, while highly effective in deprotonating acetonitrile, demands strict temperature control (<0°C) to prevent decomposition. Recent adaptations have explored potassium tert-butoxide as a milder alternative, though with modest reductions in yield (75–80% vs. 90% with NaNH₂).

Reaction Mechanisms

The synthesis proceeds through a cascade of well-defined mechanistic steps:

  • Deprotonation : Sodium amide abstracts a proton from acetonitrile, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack : The carbanion attacks the electrophilic carbonyl carbon of N,N-dibenzyl-glycine benzyl ester, forming a tetrahedral intermediate that collapses to release the benzyl alcohol leaving group.

  • Grignard Addition : The resulting α,β-unsaturated nitrile undergoes 1,4-conjugate addition with benzyl magnesium chloride, delivering the enamine product with retention of stereochemistry at the 4S position.

A proposed transition state for the Grignard addition step involves coordination of the magnesium atom to the ketone oxygen, directing the benzyl group to the re face of the α-carbon. This stereochemical model aligns with the observed 4S configuration in the final product.

Optimization of Reaction Parameters

Stoichiometric Ratios

ParameterOptimal RangeImpact on Yield/Purity
Acetonitrile (equiv.)1.1–1.5Prevents nitrile hydrolysis
Grignard Reagent (equiv.)1.5–2.5Maximizes conjugate addition
Reaction Temperature-10°C to 0°CSuppresses racemization

Exceeding 2.5 equivalents of Grignard reagent risks over-addition, leading to tert-alcohol byproducts via further reaction with the ketone moiety. Similarly, sub-stoichiometric acetonitrile (<1.1 equiv.) results in incomplete carbanion formation, reducing overall yield.

Purification Strategies

Chromatographic purification remains the gold standard for laboratory-scale synthesis, achieving >99% enantiomeric excess (ee) as verified by chiral HPLC. Industrial-scale processes, however, favor recrystallization from hexane/ethyl acetate mixtures, which reduces solvent costs while maintaining ee ≥98%.

Industrial-Scale Production Considerations

Scaling the synthesis to kilogram quantities introduces challenges in heat management and reagent handling. Continuous flow reactors have been proposed to address exothermic risks during Grignard addition, enabling precise temperature control and reduced reaction times (2–3 hours vs. 6–8 hours in batch). Additionally, solvent recovery systems are integrated to reclaim MTBE, aligning with green chemistry principles.

Characterization of the Compound

Post-synthesis characterization employs a combination of spectroscopic and chromatographic techniques:

  • ¹H NMR : Distinct signals at δ 2.5–3.5 ppm confirm the presence of the nitrile-adjacent methylene group.

  • IR Spectroscopy : A sharp absorption at ~2,250 cm⁻¹ verifies the C≡N stretch.

  • Chiral HPLC : Utilizing a cellulose-based column (Chiralpak IC), the 4S enantiomer elutes at 12.3 minutes, providing a rapid purity assessment.

Challenges and Mitigation Strategies

Racemization at the 4S Center

The chiral center’s lability under basic conditions necessitates strict temperature control. Conducting the Grignard addition at -20°C reduces racemization to <2%, compared to 10–15% at ambient temperatures.

Byproduct Formation

Common byproducts include:

  • Over-alkylated derivatives : Mitigated by limiting Grignard equivalents.

  • Ketone reduction products : Avoided by excluding reducing agents.

Chemical Reactions Analysis

Types of Reactions: 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Synthesis

The primary application of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is as an intermediate in the synthesis of Ritonavir. Its role involves the formation of key chiral intermediates necessary for producing the desired enantiomer of the drug. This application highlights its importance in the pharmaceutical industry, particularly in developing antiviral medications.

Organic Synthesis

This compound can undergo various chemical transformations:

  • Oxidation : The ketone can be oxidized to carboxylic acids or other derivatives.
  • Reduction : The nitrile group can be reduced to primary amines.
  • Substitution Reactions : The dibenzylamino group can engage in nucleophilic substitution reactions with various electrophiles.

These reactions illustrate the compound's versatility and potential utility in synthesizing new pharmaceuticals and other organic compounds.

Industrial Applications

In addition to its pharmaceutical applications, this compound is also utilized in:

  • Fine Chemical Production : Serving as a building block for more complex organic molecules.
  • Material Science : Investigated for its potential use in developing new materials due to its unique structural properties.

Synthesis and Mechanism of Action

Research has demonstrated that this compound is synthesized through multi-step organic reactions, often beginning with simpler organic precursors such as benzylamine and suitable ketones or nitriles under controlled conditions. This synthesis pathway allows for precise manipulation of the compound's structure to optimize yield and purity .

Investigative Studies

A study highlighted the need for further exploration into the biological activities associated with this compound. Given its structural similarities to other biologically active compounds, it presents an intriguing target for research into new drug candidates aimed at viral infections or other diseases.

Mechanism of Action

The mechanism of action of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is primarily related to its role as an intermediate in the synthesis of Ritonavir. In this context, it contributes to the formation of the active pharmaceutical ingredient through a series of chemical transformations. The molecular targets and pathways involved are specific to the synthesis process and the final active compound, Ritonavir .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : Benzyl 5-[(3aS,4S,6aR)-1,3-Dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate
  • CAS : 179532-60-6
  • Formula : C₃₁H₃₄N₂O₃S
  • Molecular Weight : 514.7 g/mol
  • Key Features: Contains a thienoimidazole ring and ester group instead of a nitrile. The dibenzylamino group is retained, but the sulfur atom in the heterocycle enhances reactivity in nucleophilic substitutions .
  • Applications : Used in biotin derivatives and enzyme inhibition studies.
Compound B : BOC-(3S,4S)-4-Amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic Acid
  • CAS : 204195-38-0
  • Formula: C₂₄H₂₉NO₆
  • Molecular Weight : 427.5 g/mol
  • Key Features: Replaces the nitrile with a carboxylic acid and introduces a BOC-protected amino group. The hydroxyl and benzoxyphenyl groups increase polarity .
  • Applications : Intermediate in peptide synthesis and protease inhibitor development.
Compound C : (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium
  • CAS: Not explicitly listed (corrected from )
  • Key Features : Combines sulfoxonium ylide and dual protecting groups (Boc and Cbz). The sulfoxonium moiety facilitates cyclopropanation reactions, unlike the nitrile in the target compound .
  • Applications : Used in stereoselective synthesis of cyclic ethers.

Comparative Analysis

Parameter 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile Compound A Compound B Compound C
Functional Groups Nitrile, ketone, dibenzylamino Ester, thienoimidazole Carboxylic acid, BOC-amine Sulfoxonium, Boc/Cbz groups
Molecular Weight (g/mol) 368.47 514.7 427.5 ~450 (estimated)
Chirality S-configuration at C4 S-configuration at multiple centers S,S-configuration at C3/C4 S-configuration at C5
Solubility Moderate in DMSO/DMF Low (ester dominates) High (polar groups) Moderate (sulfoxonium)
Reactivity Nitrile participates in nucleophilic additions Thienoimidazole aids ring-forming reactions Carboxylic acid enables peptide coupling Sulfoxonium enables cyclopropanation
Applications Asymmetric catalysis, intermediates Biotin derivatives Peptide synthesis Cyclopropane synthesis
Commercial Availability Available from TRC, Biosynth Carbosynth (~$1100/500mg) Limited suppliers Specialty vendors Custom synthesis required

Research Findings

  • Synthetic Utility: The nitrile group in this compound offers versatility in forming amines or carboxylic acids via hydrolysis, whereas Compound C’s sulfoxonium group is specialized for ring-strained systems .
  • Biological Activity : Compound B’s carboxylic acid and hydroxyl groups make it more suitable for targeting polar enzyme active sites compared to the hydrophobic nitrile in the target compound .
  • Cost Considerations : The target compound is significantly more expensive (~$1365/500mg) than simpler analogues like Compound B due to its complex stereochemistry and niche applications .

Biological Activity

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile, with the molecular formula C25H24N2O, is an important compound in pharmaceutical chemistry, primarily recognized as an intermediate in the synthesis of Ritonavir, an antiretroviral drug used for the treatment of HIV/AIDS. The compound's biological activity and potential therapeutic applications have been subjects of various studies, particularly in the context of retroviral protease inhibition.

The compound is characterized by the following properties:

PropertyDetails
IUPAC Name (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile
CAS Number 156732-12-6
Molecular Weight 384.47 g/mol
Appearance White to off-white solid

The biological activity of this compound is closely tied to its role as a precursor in the synthesis of Ritonavir. Ritonavir functions primarily as a protease inhibitor, blocking the HIV protease enzyme necessary for viral replication. The specific interactions and pathways involved in this inhibition are critical for understanding how this compound contributes to antiviral activity.

Inhibition of HIV Protease

Research has demonstrated that compounds structurally similar to this compound exhibit significant inhibitory effects on HIV protease. A patent document outlines methods for synthesizing compounds that inhibit retroviral proteases, indicating that this compound may share similar mechanisms of action with other known inhibitors .

Case Studies

  • Retroviral Inhibition : A study reported that analogs of 4S-4-Dibenzylamino derivatives effectively inhibited HIV replication in vitro, suggesting that modifications to the dibenzylamino group can enhance antiviral potency .
  • Toxicity and Efficacy : Comparative studies have shown that while Ritonavir is effective against HIV, some side effects such as low platelet counts and renal toxicity were noted. Research into the parent compound aims to optimize its structure for reduced toxicity while maintaining efficacy .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves several steps starting from simpler organic molecules. Common methods include:

  • Reaction Conditions : The synthesis generally employs benzylamine and a suitable ketone under basic conditions (e.g., sodium hydroxide) in solvents like dichloromethane or chloroform.
  • Optimization for Yield : Industrial production focuses on optimizing reaction conditions to maximize yield and purity through techniques such as chromatography and recrystallization .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanoneLacks nitrile groupModerate activity against HIV
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanoic acidContains carboxylic acid groupPotentially higher toxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Amine Protection : Use benzyl groups to protect the amino functionality during intermediate steps.

Ketone Formation : Introduce the 3-oxo group via oxidation of a secondary alcohol or through a Claisen-like condensation.

Nitrile Installation : Employ a nucleophilic substitution or cyanation reaction (e.g., using KCN or trimethylsilyl cyanide).

  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid premature deprotection or racemization. Characterization via HPLC and NMR is critical to confirm intermediate purity .

Q. How is the stereochemistry at the 4S position confirmed experimentally?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose-based columns) to verify enantiomeric excess.
  • X-ray Crystallography : Resolve the absolute configuration by analyzing single-crystal diffraction data .
  • Optical Rotation : Compare observed values with literature data for similar chiral nitriles or amino-ketones.
  • Circular Dichroism (CD) : Use CD spectra to correlate Cotton effects with known stereochemical configurations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • 1^1H/13^{13}C NMR : Identify protons adjacent to the nitrile group (δ ~2.5–3.5 ppm) and aromatic protons from benzyl/phenyl groups.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch ~2200–2260 cm1^{-1}) and ketone (C=O stretch ~1700 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What challenges arise in maintaining enantiomeric purity during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Racemization Risks : The 4S chiral center may racemize under basic or high-temperature conditions. Mitigation strategies:

Use asymmetric catalysis (e.g., chiral ligands in transition metal-catalyzed steps).

Perform reactions at lower temperatures (<0°C) and avoid prolonged exposure to polar aprotic solvents.

  • Purification : Employ chiral resolution techniques (e.g., diastereomeric salt formation) post-synthesis .

Q. How do reaction conditions influence the formation of by-products in the synthesis of this compound?

  • Methodological Answer :

  • By-Product Sources :

Over-Oxidation : Uncontrolled oxidation of intermediates may yield carboxylic acids instead of ketones.

Cyanide Side Reactions : Excess cyanide reagents can lead to nitrile hydrolysis or undesired nucleophilic additions.

  • Optimization :
  • Use controlled stoichiometry (e.g., limiting cyanide equivalents).
  • Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states to predict regioselectivity in reactions (e.g., nucleophilic attacks on the nitrile or ketone).
  • Molecular Dynamics (MD) : Simulate solvent effects on stereochemical stability.
  • Docking Studies : Explore interactions with enzymatic or catalytic surfaces for applications in asymmetric synthesis .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for similar compounds?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR chemical shifts vs. X-ray bond lengths).
  • Solvent Effects : Note that NMR shifts vary with solvent (e.g., DMSO vs. CDCl3_3).
  • Reference Standards : Use commercially available analogs (e.g., 4-Oxo-3-phenyl-pentanenitrile, CAS 21953-95-7) for calibration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
Reactant of Route 2
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4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

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